molecular formula C25H24N4O4 B2518039 2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide CAS No. 931707-76-5

2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B2518039
CAS No.: 931707-76-5
M. Wt: 444.491
InChI Key: VQKMIQRPKNKOEQ-UHFFFAOYSA-N
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Description

2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C25H24N4O4 and its molecular weight is 444.491. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

The compound has shown promise in cancer research. Specifically, a derivative of this compound was synthesized and tested for its anticancer activity. The study revealed that one of the compounds exhibited significant cancer cell growth inhibition against eight different cancer cell lines, indicating its potential as an anticancer agent (Al-Sanea et al., 2020).

Antitumor Activities

Further exploring its potential in oncology, a related compound was synthesized and showed selective antitumor activities. It was demonstrated that the compound has specific anti-tumor activities, suggesting its potential use in the development of antitumor drugs (Jing, 2011).

Ligand for Translocator Protein Imaging

In the field of neurology and imaging, a series of compounds including a derivative of this chemical structure has been reported as selective ligands for the translocator protein (18 kDa), which is significant in neuroinflammation and neurodegeneration. Specifically, a compound was designed for in vivo imaging using positron emission tomography (PET), highlighting its utility in medical imaging and neuroscience (Dollé et al., 2008).

HIV-1 Protease Inhibition

Addressing infectious diseases, a compound incorporating the core structure demonstrated remarkable enzyme inhibitory and antiviral activity against HIV-1. It was particularly noted for its appreciable antiviral activity against drug-resistant HIV-1 variants, making it a valuable candidate for further study in antiviral drug development (Zhu et al., 2019).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate to form 3-(2-methoxybenzyl)-2,4-dioxobutanoic acid ethyl ester. This intermediate is then reacted with guanidine to form 2-(3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetohydrazide. Finally, the compound is reacted with 2-phenylethylamine to form the desired product, 2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide.", "Starting Materials": [ "2-methoxybenzaldehyde", "ethyl acetoacetate", "guanidine", "2-phenylethylamine" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form 3-(2-methoxybenzyl)-2,4-dioxobutanoic acid ethyl ester.", "Step 2: Reaction of 3-(2-methoxybenzyl)-2,4-dioxobutanoic acid ethyl ester with guanidine in the presence of a base to form 2-(3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetohydrazide.", "Step 3: Reaction of 2-(3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetohydrazide with 2-phenylethylamine in the presence of a base to form 2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide." ] }

CAS No.

931707-76-5

Molecular Formula

C25H24N4O4

Molecular Weight

444.491

IUPAC Name

2-[3-[(2-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C25H24N4O4/c1-33-21-12-6-5-10-19(21)16-29-24(31)20-11-7-14-27-23(20)28(25(29)32)17-22(30)26-15-13-18-8-3-2-4-9-18/h2-12,14H,13,15-17H2,1H3,(H,26,30)

InChI Key

VQKMIQRPKNKOEQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NCCC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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